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2,5,5-Trimethylhexan-2-ol

Catalog No.
S14135426
CAS No.
66793-71-3
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,5-Trimethylhexan-2-ol

CAS Number

66793-71-3

Product Name

2,5,5-Trimethylhexan-2-ol

IUPAC Name

2,5,5-trimethylhexan-2-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-8(2,3)6-7-9(4,5)10/h10H,6-7H2,1-5H3

InChI Key

ASOCSFZHADJKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)O

2,5,5-Trimethylhexan-2-ol is an organic compound classified as a tertiary alcohol. Its molecular formula is C11H24OC_11H_{24}O, and it features a branched structure characterized by three methyl groups attached to the second carbon of a hexan-2-ol backbone. This compound is notable for its unique branching, which influences its physical and chemical properties, including boiling point and solubility.

Typical of alcohols:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the hydroxyl group into a carbonyl function.
  • Reduction: It can be reduced to produce alkanes through the use of reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under acidic or basic conditions.

These reactions allow for the transformation of 2,5,5-trimethylhexan-2-ol into a variety of derivatives that may have different applications in organic synthesis and industrial processes.

The synthesis of 2,5,5-trimethylhexan-2-ol can be achieved through various methods:

  • Oxo Process: This method involves the hydroformylation of alkenes followed by hydrogenation. For example, starting from diisobutene, hydroformylation can yield aldehydes that are subsequently reduced to form the desired alcohol.
  • Grignard Reaction: Another synthetic route involves the reaction of Grignard reagents with carbonyl compounds to produce tertiary alcohols.
  • Reduction of Ketones: The compound can also be synthesized by reducing specific ketones using reducing agents like sodium borohydride.

These methods highlight the versatility in synthesizing 2,5,5-trimethylhexan-2-ol from various precursors.

2,5,5-Trimethylhexan-2-ol finds applications in several fields:

  • Solvent: Due to its branched structure and moderate polarity, it serves as an effective solvent in organic synthesis and industrial processes.
  • Intermediate in Synthesis: It is utilized as an intermediate in the production of fragrances and flavoring agents due to its pleasant odor profile.
  • Plasticizers and Additives: The compound may also be incorporated into formulations for plastics and coatings to enhance flexibility and durability.

Several compounds share structural similarities with 2,5,5-trimethylhexan-2-ol. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3,5-Dimethylhexan-2-olSimilar branching with different methyl placementExhibits different boiling points and reactivity
2-Ethylhexan-1-olLinear chain with an ethyl groupLess branched than 2,5,5-trimethylhexan-2-ol
3-Methylpentan-2-olFewer methyl groupsSimpler structure leading to different physical properties
4-Methylpentan-2-olDifferent branching patternMay show different solubility characteristics

The uniqueness of 2,5,5-trimethylhexan-2-ol lies in its specific arrangement of methyl groups on the hexanol backbone which affects both its physical properties and chemical reactivity compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 g/mol

Monoisotopic Mass

144.151415257 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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